2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
Brand Name: Vulcanchem
CAS No.: 108739-88-4
VCID: VC20745631
InChI: InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C15H21NO10
Molecular Weight: 375.33 g/mol

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide

CAS No.: 108739-88-4

Cat. No.: VC20745631

Molecular Formula: C15H21NO10

Molecular Weight: 375.33 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide - 108739-88-4

Specification

CAS No. 108739-88-4
Molecular Formula C15H21NO10
Molecular Weight 375.33 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate
Standard InChI InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1
Standard InChI Key HCTJYUJESYMOGS-MBJXGIAVSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator